molecular formula C24H20FN3O3 B14945351 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea

Cat. No.: B14945351
M. Wt: 417.4 g/mol
InChI Key: UUWDKUNHUNJXOZ-UHFFFAOYSA-N
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Description

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic substitution reactions using appropriate phenyl halides.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-3-phenylurea: Lacks the 4-fluorobenzyl group.

    1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-chlorobenzyl)-3-phenylurea: Contains a 4-chlorobenzyl group instead of a 4-fluorobenzyl group.

    1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methylbenzyl)-3-phenylurea: Contains a 4-methylbenzyl group instead of a 4-fluorobenzyl group.

Uniqueness

The presence of the 4-fluorobenzyl group in 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1-[(4-fluorophenyl)methyl]-3-phenylurea

InChI

InChI=1S/C24H20FN3O3/c25-18-13-11-17(12-14-18)16-27(24(31)26-19-7-3-1-4-8-19)21-15-22(29)28(23(21)30)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,26,31)

InChI Key

UUWDKUNHUNJXOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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